molecular formula C18H25NO4 B5327898 1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate

Cat. No. B5327898
M. Wt: 319.4 g/mol
InChI Key: CRUMXUQXUADPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl acetate, commonly known as BTTA, is a chemical compound with potential applications in scientific research. It belongs to the class of piperidine derivatives and has a molecular formula of C21H31NO3. BTTA is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.

Mechanism of Action

BTTA acts as a selective blocker of voltage-gated potassium channels, specifically those belonging to the Kv1 family. It binds to the channel pore and prevents the flow of potassium ions, leading to a decrease in membrane repolarization and an increase in neuronal excitability. BTTA has been shown to be more potent than other Kv1 channel blockers such as 4-aminopyridine.
Biochemical and Physiological Effects:
BTTA has been shown to have several biochemical and physiological effects. It can increase the firing rate of neurons and enhance synaptic transmission in the hippocampus, a brain region involved in learning and memory. BTTA has also been shown to inhibit insulin secretion in pancreatic beta cells, suggesting a potential role in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTTA in lab experiments is its selectivity for Kv1 channels. This allows researchers to study the specific functions of these channels without affecting other ion channels. Additionally, BTTA is relatively stable and can be stored for long periods of time. However, one limitation of BTTA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BTTA in scientific research. One area of interest is the role of Kv1 channels in neurological disorders such as epilepsy and multiple sclerosis. BTTA can be used to study the effects of Kv1 channel modulation on these disorders and potentially lead to the development of new treatments. Additionally, BTTA can be used to investigate the role of Kv1 channels in other physiological processes such as muscle contraction and immune function.

Synthesis Methods

BTTA can be synthesized using a variety of methods, but the most common one involves the reaction between 1-benzoyl-2,2,6,6-tetramethylpiperidin-4-ol and acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields BTTA as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

BTTA has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of voltage-gated potassium channels, which play a critical role in regulating the excitability of neurons. BTTA can be used to study the physiological and pathological functions of these channels in vitro and in vivo. Additionally, BTTA has been used to investigate the role of potassium channels in the regulation of insulin secretion in pancreatic beta cells.

properties

IUPAC Name

(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13(20)22-15-11-17(2,3)19(18(4,5)12-15)23-16(21)14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUMXUQXUADPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CC=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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